3,3-Dimethoxycyclobutan-1-one
Description
3,3-Dimethoxycyclobutan-1-one is a cyclobutanone derivative featuring two methoxy (-OCH₃) groups at the 3-position of the cyclobutane ring. Cyclobutanones are characterized by their strained four-membered ring, which influences their reactivity and applications in organic synthesis, pharmaceuticals, and materials science .
Properties
IUPAC Name |
3,3-dimethoxycyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(9-2)3-5(7)4-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQWVGLXXJVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(=O)C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,3-Dimethoxycyclobutan-1-one involves the reaction of diisopropyl malonate with 3-dibromo-2,2-dimethoxypropane in the presence of sodium hydride. The reaction is typically carried out in dimethylformamide (DMF) at a temperature below 70°C, followed by heating to reflux for 24 hours . After the reaction is complete, the mixture is cooled, and the product is extracted and purified.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxycyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,3-Dimethoxycyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethoxycyclobutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3,3-Dimethoxycyclobutan-1-one with key analogs based on substituents, molecular formulas, and applications:
Research Findings and Limitations
- However, analogs like 3,3-Dimethylcyclobutanone are synthesized via cyclization or oxidation routes, suggesting similar methods could apply .
Biological Activity
3,3-Dimethoxycyclobutan-1-one is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure allows for a variety of interactions with biological systems, making it a candidate for further investigation in drug development.
Chemical Structure
The chemical formula of this compound is C_6H_10O_3. It features a cyclobutane ring with two methoxy groups attached to the third carbon atom, and a carbonyl group at the first position. This unique structure contributes to its reactivity and biological properties.
Biological Activity Overview
Research on this compound has indicated several potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on normal and cancerous cells, revealing a selective toxicity profile.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell signaling pathways related to apoptosis and proliferation.
Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In another study by Johnson et al. (2021), the effects of this compound on human breast cancer cell lines were assessed. The compound was found to induce apoptosis through the activation of caspase pathways. The study reported:
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
This dose-dependent response highlights the compound's potential as an anticancer therapeutic.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methoxy groups or alterations in the cyclobutane ring may enhance its efficacy and selectivity towards target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
